REACTION_SMILES
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[CH2:14]([CH2:15][CH3:16])[NH:17][CH2:18][CH2:19][CH3:20].[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:8]1[CH2:9][C:10](=[O:13])[CH2:11][O:12]2.[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[OH:21][C:22]([C:23]([F:24])([F:25])[F:26])=[O:27]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:8]1[CH2:9][CH:10]([N:17]([CH2:14][CH2:15][CH3:16])[CH2:18][CH2:19][CH3:20])[CH2:11][O:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCNCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2c1CC(=O)CO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CCCN(CCC)C1COc2cccc(OC)c2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |